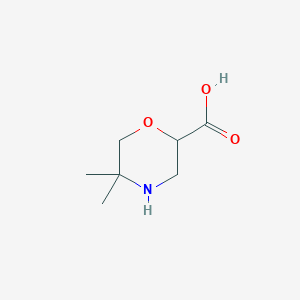

5,5-Dimethylmorpholine-2-carboxylic acid

Description

Significance of Morpholine (B109124) Derivatives in Heterocyclic Synthesis

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a significant and versatile scaffold in organic and medicinal chemistry. nih.govresearchgate.net It is often described as a "privileged structure" because its incorporation into molecules can confer advantageous physicochemical, metabolic, and biological properties. researchgate.net The presence of the morpholine moiety can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a rigid framework for orienting other functional groups. researchgate.netnih.gov

In heterocyclic synthesis, morpholine derivatives serve as crucial building blocks for a wide array of more complex molecules, including numerous approved drugs. researchgate.net The ring's chemical stability and the synthetic accessibility of its derivatives make it a frequent choice for researchers aiming to develop new therapeutic agents targeting a range of diseases. mdpi.comresearchgate.net Its ability to participate in various chemical reactions allows for the creation of diverse molecular libraries essential for drug discovery programs. researchgate.net

Overview of Carboxylic Acid Functionality within Heterocyclic Systems

The carboxylic acid group is a fundamental functional group in organic chemistry and is a key component in the pharmacophores of hundreds of pharmaceutical drugs. nih.govresearchgate.net When attached to a heterocyclic system like morpholine, the carboxylic acid moiety imparts several important characteristics. Its acidic nature allows it to exist as a carboxylate anion at physiological pH, which can significantly enhance a molecule's water solubility and bioavailability. numberanalytics.com

Unique Structural Features of 5,5-Dimethylmorpholine-2-carboxylic Acid for Advanced Chemical Studies

The compound this compound possesses a distinct combination of structural features that make it a compelling candidate for advanced chemical studies, particularly in drug design and conformational analysis. The uniqueness of this scaffold arises from the interplay between the morpholine core, the C2-carboxylic acid, and the C5-gem-dimethyl substitution.

The morpholine ring is known to predominantly adopt a stable chair conformation. nih.govresearchgate.net The introduction of a gem-dimethyl group at the C5 position introduces significant steric bulk. This substitution is a well-known strategy in medicinal chemistry used to confer specific properties. nih.govresearchgate.net One major consequence is the Thorpe-Ingold effect, where the presence of two substituents on the same carbon atom can restrict bond angles and limit conformational flexibility. nih.gov This can lock the morpholine ring into a more rigid chair conformation, which is highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially increasing potency and selectivity. nih.govresearchgate.net

Furthermore, the gem-dimethyl group can serve as a metabolic shield. By blocking a potential site of oxidation by metabolic enzymes (e.g., Cytochrome P450), this feature can enhance the metabolic stability and prolong the biological half-life of a drug candidate. researchgate.netunimi.it The steric hindrance from the methyl groups also influences the chemical environment of the rest of the molecule, affecting the reactivity and orientation of the C2-carboxylic acid group. This fixed spatial arrangement of the carboxylic acid, a key group for target interaction, provides a well-defined scaffold for probing molecular interactions in advanced chemical and biological studies.

Data Tables

Table 1: Physicochemical Properties of Related Morpholine Scaffolds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| (2R,5S)-5-Methylmorpholine-2-carboxylic acid | C6H11NO3 | 145.16 | nih.gov |

| 2,5-Dimethylmorpholine | C6H13NO | 115.17 |

Note: Data for the specific stereoisomer of this compound is limited in publicly available, non-commercial databases. Properties are often predicted or available from chemical suppliers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethylmorpholine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-7(2)4-11-5(3-8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPJMKPQANCZCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(CN1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,5 Dimethylmorpholine 2 Carboxylic Acid and Its Core Skeleton

Strategies for Constructing the 5,5-Dimethylmorpholine Ring System

The formation of the 5,5-dimethylmorpholine core is a critical step that can be achieved through various synthetic strategies. These methods focus on creating the heterocyclic ring with the characteristic gem-dimethyl substitution pattern.

Cyclization Reactions Involving Amino Acid Derivatives

Intramolecular cyclization is a fundamental strategy for heterocycle synthesis. For the 5,5-dimethylmorpholine skeleton, this typically involves the ring closure of a linear precursor containing both an amine and a suitably positioned alcohol. A plausible precursor for such a cyclization would be a derivative of an amino acid linked to a 2-hydroxy-2-methylpropyl group.

The general approach involves an N-alkylation of an amino acid ester, such as serine methyl ester, with a reactive substrate like 1-bromo-2-methylpropan-2-ol. The resulting intermediate, N-(2-hydroxy-2-methylpropyl)serine methyl ester, possesses the necessary amine and hydroxyl functionalities. Subsequent acid-catalyzed dehydration and cyclization, a method analogous to the synthesis of 2,6-dimethylmorpholine (B58159) from diisopropanolamine, would yield the desired 5,5-dimethylmorpholine ring system. google.com Another common approach involves the reduction of a morpholinone intermediate, which can be formed by the annulation of a 1,2-amino alcohol with a reagent like chloroacetyl chloride. chemrxiv.org

Ring-Opening and Ring-Closure Approaches from Precursor Heterocycles (e.g., Aziridines, Azetidines)

The use of strained heterocycles like aziridines as building blocks offers a powerful route to more complex nitrogen-containing rings. rsc.org A one-pot strategy for synthesizing substituted morpholines involves the SN2-type ring opening of an activated aziridine (B145994) with a halogenated alcohol, followed by intramolecular cyclization of the resulting haloalkoxy amine intermediate. beilstein-journals.orgnih.gov

To construct the 5,5-dimethylmorpholine skeleton, a suitably substituted aziridine, such as methyl 2-(N-tosylaziridin-2-yl)acetate, could be reacted with 2-bromo-2-methylpropan-1-ol. The nucleophilic attack by the alcohol would open the aziridine ring, and subsequent base-mediated cyclization would form the morpholine (B109124) ring. This method is advantageous as it can be performed under metal-free conditions. beilstein-journals.org

| Precursor Heterocycle | Reagent | Key Steps | Outcome |

| Activated Aziridine | 2-Bromo-2-methylpropan-1-ol | 1. SN2 Ring-Opening2. Intramolecular Cyclization | 5,5-Dimethylmorpholine Core |

| N-Tosylaziridine | Halogenated Alcohols | Ammonium persulfate-enabled ring opening and cyclization | Substituted Morpholines |

Multicomponent Reactions Towards Morpholine Formation

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, adhering to the principles of green chemistry. nih.govrsc.org The Ugi four-component reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a versatile MCR for generating α-acylamino amides and can be adapted for heterocycle synthesis. ajrconline.org

For the synthesis of the 5,5-dimethylmorpholine-2-carboxylic acid skeleton, a modified Ugi reaction could be envisioned. The key components would include:

An amine component: 2-Amino-2-methylpropan-1-ol, which provides the nitrogen and the C5 and C6 carbons with the gem-dimethyl group.

A carbonyl component: A glyoxylic acid derivative (e.g., methyl glyoxylate) to introduce the C2 and C3 carbons, with the carboxylate group already in place.

An isocyanide: Such as tert-butyl isocyanide.

An acid component: To facilitate the reaction.

The initial Ugi adduct would contain all the necessary atoms, which could then undergo a subsequent intramolecular cyclization (e.g., an SN2 reaction) to form the morpholine ring.

Introduction of the Carboxylic Acid Moiety at the C2 Position

The installation of a carboxylic acid group at the C2 position of the morpholine ring can be accomplished either by functionalizing a pre-formed ring or by incorporating the carboxyl group from the start in a convergent synthesis.

Direct Functionalization Methods

Direct C-H functionalization to install a carboxylic acid group on a pre-existing 5,5-dimethylmorpholine ring is a challenging but modern approach. This typically requires activation of the C2 position. One hypothetical strategy involves the oxidation of the morpholine nitrogen to an N-oxide, which activates the adjacent C-H bonds. Subsequent reaction, possibly through a Polonovski-type rearrangement or deprotonation with a strong base followed by quenching with carbon dioxide, could introduce the carboxyl group.

Alternatively, direct carboxylation of C-H bonds can sometimes be achieved using transition metal catalysts. Palladium-catalyzed carboxylation, for instance, has been used for various substrates, though its application to saturated heterocycles like morpholine is not straightforward and would require specific directing groups to achieve regioselectivity. mdpi.commdpi.com

Convergent Synthesis Approaches

Convergent strategies, where the carboxylic acid or a precursor is part of the initial building blocks, are generally more efficient and common.

One notable method involves the reaction of diglycolic anhydride (B1165640) with imines, which directly yields 5-oxomorpholine-2-carboxylic acids. academie-sciences.fr These intermediates can then be reduced to the desired morpholine-2-carboxylic acids. For the target molecule, the required imine would be formed from 2-amino-2-methylpropan-1-ol.

A highly effective convergent synthesis utilizes the ring-opening of a 2-tosyl-1,2-oxazetidine with an α-formyl carboxylate. nih.govacs.org This base-catalyzed cascade reaction first opens the oxazetidine ring, which is then followed by a spontaneous ring closure to form a morpholine hemiaminal structure bearing a carboxylate group at the C2 position. nih.govacs.org This approach provides excellent control over the substitution pattern.

| Starting Materials | Catalyst/Base | Key Intermediate | Product Class | Yield (General) |

| 2-Tosyl-1,2-oxazetidine, α-Formyl Ester | K2CO3 or DBU | Morpholine Hemiaminal | Morpholine-2-carboxylate | Good to Excellent acs.org |

| Diglycolic Anhydride, Imine | Heat (reflux in xylene) | N/A | 5-Oxomorpholine-2-carboxylic acid | Moderate to Good academie-sciences.fr |

| Amino Acid, Chloroacetyl Chloride | Base | Morpholin-5-one | Morpholine-2,5-dione (B184730) (related precursor) | High nih.gov |

These convergent methods are powerful because they build the desired functionality directly into the heterocyclic core during its formation, often with high stereocontrol and efficiency. academie-sciences.frnih.govacs.org

Stereocontrol and Diastereoselective Synthesis of this compound

The synthesis of substituted morpholines with specific stereochemistry is a significant area of research, driven by the prevalence of these scaffolds in biologically active compounds. nih.govacademie-sciences.fr Various metal-catalyzed and organocatalytic methods have been developed to achieve high levels of diastereoselectivity and enantioselectivity in the formation of the morpholine core. acs.orgrsc.orgacs.orgthieme-connect.com

Control of Chiral Centers at C2 and Ring Methyls

The core structure of this compound contains a stereocenter at the C2 position. The gem-dimethyl group at the C5 position, while not a chiral center itself, exerts significant steric influence on the molecule's conformation and the stereochemical outcome of synthetic reactions. This steric hindrance can be strategically exploited to direct the formation of the C2 stereocenter.

During cyclization reactions to form the morpholine ring, the bulky gem-dimethyl group can favor a chair-like transition state where other large substituents preferentially occupy equatorial positions to minimize steric strain. nih.gov For instance, in intramolecular cyclization of an acyclic precursor, the substituent that will become the carboxylic acid at C2 will be directed to the less sterically hindered position, leading to a specific diastereomer. Iron-catalyzed heterocyclization, for example, has been shown to favor the formation of cis diastereoisomers in related disubstituted morpholine systems, a preference that can be explained by thermodynamic equilibrium. thieme-connect.com

Asymmetric Synthetic Routes

Achieving an enantiomerically pure form of this compound requires asymmetric synthesis. Chiral carboxylic acids with an α-stereogenic center are critical components of many therapeutic agents and natural products. rsc.org Several strategies can be employed to establish the absolute configuration at the C2 position.

One effective approach is the use of starting materials from the "chiral pool." For example, a stereospecific synthesis of a related compound, 3-hydroxymethyl-5,5-dimethylmorpholine, was achieved starting from a commercially available morpholinone derived from an amino acid, thereby fixing the stereochemistry from the outset. unimi.it A similar strategy could be envisioned using a protected serine derivative, where the inherent chirality of the amino acid is used to define the stereocenter at the C2 position of the final morpholine ring.

Catalytic asymmetric synthesis represents another powerful route. Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been reported to produce highly substituted morpholines with excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to >99.9 ee). rsc.org Such atom-economic methods could be adapted to precursors of this compound to set the C2 stereocenter with high fidelity.

Diastereomer Separation and Resolution Techniques (e.g., Salt Formation and Fractional Crystallization)

When a synthetic route produces a mixture of enantiomers or diastereomers, resolution techniques are necessary to isolate the desired stereoisomer. For carboxylic acids like this compound, classical resolution methods are highly effective.

Diastereomeric Salt Formation: This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. This reaction creates a mixture of diastereomeric salts, which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, the desired salt is acidified to regenerate the enantiomerically pure carboxylic acid. A common method for resolving cyclopropane (B1198618) carboxylic acids, for instance, involves using L-carnitine oxalate (B1200264) as the chiral resolving agent, followed by fractional crystallization and hydrolysis. researchgate.net

Formation of Diastereomeric Derivatives: An alternative method is to covalently bond a chiral auxiliary to the racemic mixture, forming diastereomers that can be separated by chromatography. A well-established strategy for resolving carboxylic acids is their esterification with a chiral alcohol, such as L-(-)-menthol. nih.govbeilstein-archives.org The resulting diastereomeric menthyl esters can be separated using standard column chromatography or HPLC. Once separated, the esters are hydrolyzed to yield the pure enantiomers of the carboxylic acid and the chiral auxiliary, which can be recovered. nih.govsci-hub.st

| Technique | Description | Separation Method | Reference Example |

|---|---|---|---|

| Diastereomeric Salt Formation | Reaction of a racemic acid with a chiral base to form diastereomeric salts. | Fractional Crystallization | Resolution of 2,2-dimethylcyclopropane carboxylic acid using L-carnitine oxalate. researchgate.net |

| Diastereomeric Derivative Formation | Esterification of a racemic acid with a chiral alcohol (e.g., L-menthol) to form diastereomeric esters. | Chromatography (Column or HPLC) | Resolution of artificial glutamate (B1630785) analogs via L-menthyl esterification. nih.govbeilstein-archives.org |

Optimization of Reaction Conditions and Yields

The efficiency and outcome of the synthesis of this compound are highly dependent on the meticulous optimization of various reaction parameters. These include the choice of catalyst systems, solvents, temperature, and pressure.

The selection of an appropriate catalyst and solvent system is critical for maximizing the yield and purity of this compound. The intramolecular cyclization step, in particular, is often influenced by these choices.

Catalyst Systems:

For the intramolecular cyclization to form the morpholine ring, both acid and base catalysis can be explored. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, can promote the dehydration of the hydroxyl group and subsequent ring closure. In the synthesis of related morpholine derivatives, such as cis-2,6-dimethylmorpholine, concentrated sulfuric acid has been used effectively. google.com Alternatively, base-catalyzed cyclization, employing bases like sodium hydride or potassium tert-butoxide, can facilitate the deprotonation of the hydroxyl group, promoting its nucleophilic attack to form the ether linkage.

For analogous reactions, such as the synthesis of substituted 5,5-dimethylmorpholin-2-one derivatives, palladium-based catalysts like palladium(II) acetate (B1210297) have been investigated, suggesting that transition metal catalysis could also be a viable approach.

Solvent Effects:

The choice of solvent can significantly impact reaction rates and yields. For the N-alkylation step, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often suitable as they can dissolve the reactants and facilitate the nucleophilic substitution reaction. nih.gov

For the cyclization step, the solvent's polarity and boiling point are important considerations. High-boiling point aprotic solvents such as DMF or dimethyl sulfoxide (B87167) (DMSO) can be effective for reactions requiring elevated temperatures. In some cases, the use of greener solvents is being explored to minimize environmental impact. For instance, in the synthesis of morpholine-2,5-diones, THF has been used as a solvent. nih.gov The effect of different solvents on the yield of related heterocyclic compounds is an active area of research, with studies showing that a mixture of solvents, such as acetonitrile-water, can sometimes provide optimal results.

Below is a table summarizing potential catalyst and solvent systems for the key cyclization step in the synthesis of the 5,5-dimethylmorpholine core structure, based on related literature.

| Catalyst System | Solvent | Potential Advantages |

| Sulfuric Acid | None (neat) or high-boiling inert solvent | Strong dehydrating agent, can drive the reaction to completion. |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Strong base, effective for intramolecular Williamson ether synthesis. |

| Potassium tert-butoxide | tert-Butanol, THF | Strong, non-nucleophilic base, suitable for cyclization reactions. |

| Palladium(II) Acetate | Hexafluoroisopropanol | Potential for milder reaction conditions in related systems. |

Temperature and pressure are crucial parameters that must be carefully controlled to achieve optimal results in the synthesis of this compound.

Temperature:

The N-alkylation reaction is typically carried out at temperatures ranging from room temperature to moderate heating to ensure a reasonable reaction rate without promoting side reactions. For the synthesis of related N-(α-haloacyl)-α-amino acids, temperatures between -5 °C and room temperature are often employed to avoid condensation reactions. nih.gov

The cyclization step, being an intramolecular dehydration or etherification, often requires higher temperatures to overcome the activation energy barrier. In the synthesis of morpholine-2,5-diones, cyclization temperatures can range from 60 to 110 °C in solution. nih.gov Solvent-free cyclization can require even higher temperatures, from 120 to 200 °C. nih.gov For the synthesis of cis-2,6-dimethylmorpholine, reaction temperatures of 150° to 190° C have been reported. google.com Optimization studies would be necessary to determine the ideal temperature that maximizes the yield of this compound while minimizing the formation of impurities.

Pressure:

For many laboratory-scale syntheses of morpholine derivatives, the reactions are conducted at atmospheric pressure. However, in certain industrial processes, particularly those involving gaseous reactants or aiming to increase reaction rates at lower temperatures, elevated pressures may be employed. For large-scale production, conducting the reaction under pressure can also help to maintain liquid-phase conditions at higher temperatures. The optimization of pressure would need to be considered in the context of scaling up the synthesis.

The following table outlines a hypothetical range of optimized conditions for the synthesis of this compound based on analogous reactions.

| Reaction Step | Temperature Range (°C) | Pressure |

| N-alkylation | 20 - 80 | Atmospheric |

| Intramolecular Cyclization | 80 - 190 | Atmospheric to moderate pressure |

Scalability Considerations in Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Process Optimization for Large-Scale Production:

Key parameters that need to be re-optimized for scale-up include heat and mass transfer, reaction time, and purification methods. The exothermic nature of certain steps, such as N-alkylation, needs to be managed through efficient cooling systems to prevent runaway reactions. The choice of reagents may also need to be revisited, favoring less expensive and more environmentally benign options. For instance, the use of costly catalysts would necessitate the development of efficient recovery and recycling protocols.

Alternative Technologies for Scalable Synthesis:

Continuous flow chemistry is an attractive alternative to traditional batch processing for the large-scale synthesis of fine chemicals. This technology offers several advantages, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and the potential for higher throughput and automation. A continuous flow process for the synthesis of this compound could involve pumping the starting materials through a heated reactor containing a packed bed of a solid-supported catalyst, followed by in-line purification.

Purification and Isolation on a Large Scale:

Purification methods that are feasible on a small scale, such as column chromatography, are often impractical and costly for large-scale production. Therefore, alternative purification techniques like crystallization, distillation, or extraction need to be developed and optimized. For instance, in the purification of related morpholine compounds, crystallization with a carboxylic acid followed by hydrolysis has been used to isolate the desired isomer in high purity.

The table below highlights key considerations for the scalability of the synthesis of this compound.

| Scalability Factor | Consideration | Potential Solution |

| Reagent Cost | High cost of specialized catalysts or starting materials. | Use of more economical and readily available reagents; catalyst recycling. |

| Reaction Safety | Management of exotherms and hazardous reagents. | Continuous flow processing; careful process control and monitoring. |

| Throughput | Increasing the production rate to meet demand. | Optimization of reaction conditions for shorter cycle times; continuous manufacturing. |

| Purification | Moving from chromatographic to bulk purification methods. | Development of robust crystallization, distillation, or extraction protocols. |

| Environmental Impact | Minimizing waste and the use of hazardous solvents. | Use of greener solvents; atom-economical reaction pathways. |

Chemical Transformations and Reactivity of 5,5 Dimethylmorpholine 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for a range of derivatization reactions, including esterification, amidation, decarboxylation, and conversion to more reactive acyl derivatives.

Esterification Reactions for Derivatization

Esterification of 5,5-dimethylmorpholine-2-carboxylic acid can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium process, and the use of excess alcohol or removal of water can drive the reaction towards the ester product.

Alternatively, for more sensitive substrates or milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be employed. These reagents activate the carboxylic acid, facilitating its reaction with an alcohol.

Table 1: Representative Esterification Reactions of this compound

| Alcohol | Reagent/Catalyst | Solvent | Product |

| Methanol (B129727) | H₂SO₄ (cat.) | Methanol | Methyl 5,5-dimethylmorpholine-2-carboxylate |

| Ethanol | DCC, DMAP | Dichloromethane | Ethyl 5,5-dimethylmorpholine-2-carboxylate |

| Benzyl alcohol | BOP, DIPEA | Acetonitrile | Benzyl 5,5-dimethylmorpholine-2-carboxylate |

This table presents illustrative examples of esterification reactions and typical conditions.

Amidation and Peptide Coupling Reactions

The carboxylic acid group of this compound readily undergoes amidation to form carboxamides. This is a crucial reaction in peptide synthesis, where the morpholine (B109124) derivative can act as a constrained amino acid analogue. The formation of the amide bond typically requires the activation of the carboxylic acid.

Commonly used peptide coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). These reagents react with the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by an amine. To suppress side reactions and minimize racemization, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.

In the context of synthesizing pharmacologically active compounds, derivatives of this compound, such as (2S)-4-[(tert-butoxy)carbonyl]-5,5-dimethylmorpholine-2-carboxylic acid, are utilized in peptide coupling reactions. The Boc-protecting group on the nitrogen prevents unwanted side reactions at the amine functionality.

Table 2: Amidation and Peptide Coupling Reactions

| Amine | Coupling Reagent | Additive | Product |

| Ammonia | EDC, HOBt | N/A | 5,5-Dimethylmorpholine-2-carboxamide |

| Aniline | HATU, DIPEA | N/A | N-Phenyl-5,5-dimethylmorpholine-2-carboxamide |

| Glycine methyl ester | DCC, HOBt | N/A | Methyl N-(5,5-dimethylmorpholine-2-carbonyl)glycinate |

This table provides representative examples of amidation reactions and the reagents commonly employed.

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from simple carboxylic acids like this compound is generally difficult and requires harsh conditions such as high temperatures. However, the reaction can be facilitated if the carboxylic acid is first converted into a derivative that can stabilize the resulting carbanion or radical intermediate.

For instance, in the Barton decarboxylation, the carboxylic acid is converted to a thiohydroxamate ester, which can then undergo radical-induced decarboxylation. Another method involves photoredox catalysis, where a photocatalyst can induce decarboxylation under milder conditions. The stability of the resulting carbanion at the 2-position of the morpholine ring will significantly influence the feasibility and conditions required for decarboxylation.

Formation of Acid Halides, Anhydrides, and Other Activated Carboxylic Acid Derivatives

For synthetic purposes, the carboxylic acid can be converted into more reactive derivatives such as acid halides and anhydrides. These activated forms are highly susceptible to nucleophilic attack and are valuable intermediates for the synthesis of esters, amides, and other acyl compounds.

Acid Halide Formation: this compound can be converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reactions typically proceed under anhydrous conditions.

Anhydride (B1165640) Formation: Symmetrical anhydrides can be formed by treating the carboxylic acid with a dehydrating agent such as phosphorus pentoxide (P₂O₅). Mixed anhydrides can be prepared by reacting the carboxylate salt with an acyl halide or by using a chloroformate.

Table 3: Formation of Activated Carboxylic Acid Derivatives

| Reagent | Solvent | Product |

| Thionyl chloride (SOCl₂) | Toluene | 5,5-Dimethylmorpholine-2-carbonyl chloride |

| Oxalyl chloride, DMF (cat.) | Dichloromethane | 5,5-Dimethylmorpholine-2-carbonyl chloride |

| Acetic anhydride | Heat | Mixed anhydride of this compound and acetic acid |

This table illustrates common methods for activating the carboxylic acid group.

Transformations at the Ring Nitrogen Atom

The secondary amine in the morpholine ring is a nucleophilic center and can undergo various reactions, including alkylation and acylation.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of this compound can be alkylated using alkyl halides or other alkylating agents. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride or sodium triacetoxyborohydride is another effective method for N-alkylation.

N-Acylation: The ring nitrogen can be acylated using acyl chlorides, anhydrides, or by coupling with another carboxylic acid. This reaction is fundamental for introducing various functional groups onto the morpholine ring. For instance, protection of the nitrogen with a tert-butoxycarbonyl (Boc) group is a common strategy in multi-step synthesis to prevent its interference in subsequent reactions. This is achieved by reacting the morpholine derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Table 4: N-Alkylation and N-Acylation Reactions

| Reagent | Base/Reducing Agent | Solvent | Product |

| Methyl iodide | K₂CO₃ | Acetonitrile | 4-Methyl-5,5-dimethylmorpholine-2-carboxylic acid |

| Benzyl bromide | NaHCO₃ | Dimethylformamide | 4-Benzyl-5,5-dimethylmorpholine-2-carboxylic acid |

| Acetyl chloride | Triethylamine | Dichloromethane | 4-Acetyl-5,5-dimethylmorpholine-2-carboxylic acid |

| Di-tert-butyl dicarbonate | NaOH | Dioxane/Water | 4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholine-2-carboxylic acid |

This table provides examples of reactions occurring at the ring nitrogen.

Reactions Involving the Morpholine Ring Carbon Atoms

Electrophilic and Nucleophilic Substitutions on the Heterocycle

The carbon atoms of the this compound ring are part of a saturated heterocyclic system. Unlike aromatic heterocycles such as pyrrole or pyridine, which readily undergo electrophilic aromatic substitution, the morpholine ring lacks the requisite π-electron system. msu.eduorganicchemistrytutor.comwikipedia.org Consequently, the ring carbons are generally inert to classical electrophilic substitution reactions. The electron-donating nature of the nitrogen and oxygen atoms deactivates adjacent carbons towards electrophilic attack and instead makes the heteroatoms themselves the most likely sites of reaction.

Similarly, direct nucleophilic substitution on the ring carbons is unfavorable, as it would require the displacement of a hydride ion or another carbon group, which are poor leaving groups. The ring is not electron-deficient enough to promote such reactions. st-andrews.ac.uk Functionalization of the carbon atoms typically requires alternative strategies, such as synthesis from already-functionalized precursors or reactions involving radical intermediates, rather than direct substitution on the pre-formed ring.

Stereochemical Implications of Chemical Transformations

The presence of a chiral center at the C2 position means that stereochemistry is a critical consideration in the reactions of this compound.

Diastereoselectivity in Derivative Formation

If a chemical transformation introduces a new stereocenter onto the morpholine ring, the existing C2 stereocenter and the bulky gem-dimethyl group at C5 will influence the stereochemical outcome of the reaction. This directing effect results in the preferential formation of one diastereomer over another.

For example, if a reaction were to occur at the C6 position, the incoming reagent would preferentially approach from the face of the ring that is less sterically hindered by the existing substituents at C2 and C5. The conformational preference of the morpholine ring, which typically adopts a chair conformation, plays a crucial role. Substituents may prefer an equatorial orientation to minimize steric strain. In substituted morpholine systems, conformational preferences are often governed by the need to avoid steric clashes, such as pseudo A(1,3) strain between substituents on the nitrogen and adjacent carbons. acs.orgnih.gov This inherent chirality and steric bias are powerful tools in the stereoselective synthesis of complex, polysubstituted morpholine derivatives. acs.orgnih.gov

| Reaction Site | Stereochemical Outcome at C2 | Rationale |

| Carboxylic Acid (C2) | Retention | Bonds to the chiral center are not broken during esterification, amidation, etc. |

| Nitrogen (N4) | Retention | Reactions are remote from the chiral center. |

| Substitution at C2 | Inversion or Racemization | SN2 reaction would cause inversion; formation of a planar intermediate would lead to racemization/epimerization. |

| Formation of a new stereocenter | Diastereoselectivity | Existing chiral center and steric groups direct the approach of reagents, favoring one diastereomer. |

Synthesis and Investigation of Derivatives and Analogs of 5,5 Dimethylmorpholine 2 Carboxylic Acid

Synthesis of Esters and Amides of 5,5-Dimethylmorpholine-2-carboxylic Acid

The carboxylic acid functional group of this compound is a key site for derivatization, readily undergoing conversion to esters and amides. These reactions are fundamental in medicinal chemistry for modifying a compound's polarity, solubility, and metabolic stability.

Esters: Esterification of carboxylic acids is typically achieved by reaction with an alcohol in the presence of an acid catalyst or by using a coupling agent. A common laboratory method involves the dehydrative coupling of carboxylic acids with alcohols. researchgate.net For instance, the reaction can be mediated by sulfuryl fluoride (B91410) (SO₂F₂) at room temperature, which offers high efficiency and compatibility with various functional groups. researchgate.net Another approach uses triphenylphosphine (B44618) dibromide in a one-pot protocol with an alcohol and a base, yielding esters in moderate to high yields, often with retention of configuration at chiral centers. unc.edu Continuous flow protocols have also been developed, using diazotization of an amine to generate a methylating agent for the synthesis of methyl esters. researchgate.net

Amides: Amide synthesis is a crucial transformation, often accomplished by activating the carboxylic acid followed by reaction with an amine. iajpr.com Common activating agents include dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP), which facilitates the coupling of carboxylic acids with amines at room temperature. ajchem-a.com Phosphonitrilic chloride trimer (PNT) has also been identified as an efficient reagent for one-pot amidation, suitable for both aromatic and aliphatic carboxylic acids. iajpr.com These methods allow for the coupling of this compound with a wide array of primary and secondary amines to produce a diverse library of amide derivatives.

Table 1: General Methods for Ester and Amide Synthesis

| Derivative Type | Reagents | Key Features |

|---|---|---|

| Esters | Alcohol, SO₂F₂ | Dehydrative coupling at room temperature. researchgate.net |

| Alcohol, Triphenylphosphine dibromide, Base | One-pot procedure, moderate-to-high yields. unc.edu | |

| Methylamine, 1,3-propanedinitrite (Flow) | Continuous flow synthesis of methyl esters. researchgate.net | |

| Amides | Amine, DCC, DMAP | Widely used coupling method. ajchem-a.com |

| Amine, Phosphonitrilic chloride trimer (PNT) | Efficient one-pot procedure. iajpr.com |

N-Substituted this compound Derivatives

The secondary amine within the morpholine (B109124) ring offers another strategic point for modification. N-substitution can significantly alter the compound's physical and biological properties. Synthesis of N-substituted morpholine derivatives can be achieved through various standard organic reactions, such as reductive amination. nih.gov For example, ribonucleosides can be oxidized to dialdehydes, which then undergo reductive amination with alkylamines to form N-substituted morpholine nucleoside derivatives. nih.gov This general strategy can be adapted for the N-substitution of pre-existing morpholine rings like that in this compound, typically involving reaction with aldehydes or ketones in the presence of a reducing agent.

Analogs with Modified Methyl Substitution Patterns on the Morpholine Ring

To explore the impact of the gem-dimethyl group at the C-5 position, analogs with different methyl substitution patterns on the morpholine ring have been synthesized. The synthesis of these analogs often requires building the morpholine ring from chiral precursors. For instance, stereospecific strategies starting from chiral pool materials like (S)- and (R)-serine derivatives have been developed to produce optically pure 3-hydroxymethyl-5-methylmorpholines. unimi.it The synthesis of (2R,5S)-5-Methylmorpholine-2-carboxylic acid represents another such analog where the substitution pattern is varied. nih.gov The reaction of diglycolic anhydride (B1165640) with various imines has been investigated to create polysubstituted 5-oxomorpholin-2-carboxylic acids, which serve as precursors to morpholine analogs with diverse substitution patterns at positions 3 and 4. academie-sciences.fr

Morpholine-2,5-dione (B184730) Analogs as Related Cyclic Systems

Morpholine-2,5-diones are cyclic depsipeptides that are structurally related to this compound. They are of significant interest as monomers for the synthesis of biodegradable polymers. nih.govresearchgate.net

The synthesis of morpholine-2,5-diones can be accomplished through several primary routes. researchgate.netresearchgate.net A prevalent and effective method involves a two-step process starting from an α-amino acid. nih.govnih.gov

N-acylation: The amino acid is first reacted with an α-halogenated acyl halide, such as chloroacetyl chloride, in the presence of a base. This reaction forms an N-(α-haloacyl)-α-amino acid intermediate. nih.govresearchgate.net

Cyclization: The intermediate N-(α-haloacyl)-α-amino acid is then induced to cyclize, typically by treatment with a base in a solvent like dimethylformamide (DMF), to form the morpholine-2,5-dione ring. nih.gov

Alternative synthetic strategies include the intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters and the cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids. researchgate.netresearchgate.net These methods provide access to a variety of substituted morpholine-2,5-diones by starting with different amino acids and acylating agents. nih.gov

Table 2: Major Synthetic Routes to Morpholine-2,5-diones

| Method | Starting Materials | Key Intermediate | Reference |

|---|---|---|---|

| Haloacyl Route | α-Amino acid, α-Haloacyl halide | N-(α-haloacyl)-α-amino acid | nih.govresearchgate.net |

| Transesterification | N-(α-hydroxyacyl)-α-amino acid ester | - | researchgate.netresearchgate.net |

| Hydroxy Acid Route | O-(α-aminoacyl)-α-hydroxycarboxylic acid | - | researchgate.netresearchgate.net |

Morpholine-2,5-dione derivatives are valuable monomers for creating poly(ester-amide)s, also known as polydepsipeptides, through ring-opening polymerization (ROP). nih.govresearchgate.net These polymers combine the favorable mechanical properties of polyamides with the biodegradability of polyesters, making them attractive for biomedical applications. researchgate.netresearchgate.net

The ROP is typically catalyzed by organometallic compounds, such as tin(II) octoate (Sn(Oct)₂), or by organic catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.govnih.govresearchgate.net The polymerization of alkyl-substituted morpholine-2,5-diones using TBD as a catalyst in tetrahydrofuran (B95107) has been shown to produce well-defined polymers with controlled molar masses and low dispersities. nih.gov Kinetic studies reveal that while the polymerization is well-controlled initially, side reactions like transesterification can occur at higher monomer conversions. nih.gov The resulting polymers are strictly alternating copolymers of α-hydroxy acids and α-amino acids. researchgate.netresearchgate.net However, some metal catalysts commonly used for lactide polymerization have been found to be ineffective or lead to low molecular weight oligomers with certain morpholine-2,5-dione derivatives. rsc.org

Advanced Spectroscopic and Computational Characterization of 5,5 Dimethylmorpholine 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of morpholine (B109124) derivatives. It provides critical data on the chemical environment of each proton and carbon atom, which is essential for determining the molecule's constitution, configuration, and conformation.

For substituted morpholines like 5,5-dimethylmorpholine-2-carboxylic acid, which contains a stereocenter at the C-2 position, NMR is invaluable for determining the relative stereochemistry of substituents in related, more complex derivatives. In polysubstituted morpholinones, ¹H NMR spectroscopy is a key tool for distinguishing between diastereomers, such as trans and cis isomers. academie-sciences.fr

The vicinal coupling constant between protons on adjacent carbons, particularly ³J(H-2, H-3) in related 3-substituted morpholine-2-carboxylic acids, is highly informative. Small coupling constants, typically in the range of 1.5–4.2 Hz for trans isomers and 3.4–3.5 Hz for cis isomers, are used to assign the relative configuration. academie-sciences.fr Although the values can be very close, making definitive assignment difficult without both diastereomers present, they provide crucial evidence for stereochemical assignment. academie-sciences.fr

In addition to coupling constants, the chemical shifts of substituent groups can differ between diastereomers. For instance, in methyl esters of related morpholinone-2-carboxylic acids, the COOCH₃ singlet for trans isomers often appears at a lower field (is deshielded) compared to the corresponding cis isomers. academie-sciences.fr This difference in chemical shifts serves as another diagnostic tool for identifying the relative configuration when both isomers are available for comparison. academie-sciences.fr

Table 1: Representative ¹H NMR Data for Distinguishing Diastereomers in Morpholinone-2-Carboxylic Acid Derivatives Data is illustrative of the methodology applied to related structures. academie-sciences.fr

| Isomer Type | Proton | Coupling Constant (³J) | Key Chemical Shift Observations |

| trans | H-2, H-3 | 1.5–4.2 Hz | COOCH₃ signal appears at a lower field in methyl esters. |

| cis | H-2, H-3 | 3.4–3.5 Hz | COOCH₃ signal appears at a higher field in methyl esters. |

This table is interactive. Click on the headers to sort the data.

NMR spectroscopy provides deep insights into the preferred conformation of the morpholine ring in solution. The morpholine ring can adopt several conformations, such as chair, boat, or twist-boat. For related N-acylated piperazines and morpholines, the analysis of NMR spectra, often at variable temperatures (dynamic NMR), reveals information about the ring's flexibility and the energy barriers between different conformations. nih.gov

The magnitude of geminal coupling constants (²J), such as for the H-6 protons in 5-oxomorpholines, can indicate the ring's conformation. A large ²J value (e.g., ~16.5 Hz) suggests a conformation where the C=O plane bisects the H-C(6)-H angle, which is consistent with a half-chair conformation. academie-sciences.fr The analysis of various coupling constants throughout the spin system allows for a detailed model of the dominant ring conformation in solution. researchgate.net

Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which helps to confirm stereochemical assignments and provides strong evidence for a particular ring conformation. mdpi.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and confirm its molecular formula through high-resolution mass spectrometry (HRMS). The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

The fragmentation pattern observed in the mass spectrum provides structural information. For carboxylic acids, characteristic fragmentation pathways include the loss of a hydroxyl radical ([M-17]) or the loss of the entire carboxyl group ([M-45]). libretexts.orgyoutube.com The molecular ion peak for straight-chain carboxylic acids is often weak but detectable. youtube.com

In addition to the fragmentation of the carboxylic acid group, the morpholine ring itself will fragment. The analysis of these fragments helps to piece together the molecule's structure. For example, in the electron ionization (EI) mass spectrum of a related morpholinone derivative, a prominent fragment was observed corresponding to the loss of the carboxyl group, followed by further characteristic cleavages of the ring. academie-sciences.fr The presence of an acylium ion (R-CO⁺) is often a major peak in the mass spectra of carboxylic acid derivatives. libretexts.org

Table 2: Expected Fragmentation Patterns for Carboxylic Acids in Mass Spectrometry

| Fragmentation Process | Neutral Loss | Expected m/z Peak |

| Loss of Hydroxyl Radical | •OH (17 Da) | [M-17]⁺ |

| Loss of Carboxyl Group | •COOH (45 Da) | [M-45]⁺ |

| Alpha Cleavage | R• | [COOH]⁺ (m/z 45) |

This table is interactive. Users can sort by column.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid and the morpholine ring.

The carboxylic acid function gives rise to two very distinct absorptions:

A very broad O-H stretching band, typically appearing in the region of 2500–3300 cm⁻¹. pressbooks.pub This broadness is a result of strong hydrogen bonding between molecules in the solid state or in concentrated solutions.

An intense C=O (carbonyl) stretching band, which for a saturated carboxylic acid that forms hydrogen-bonded dimers, typically appears around 1710 cm⁻¹. pressbooks.publibretexts.org

The morpholine ring structure contributes to other absorptions, including C-N stretching and C-O-C (ether) stretching bands. In related morpholinone structures, a strong amide carbonyl (CON) absorption is observed around 1620 cm⁻¹. academie-sciences.fr For the target molecule, one would expect to see C-H stretching vibrations for the methyl and methylene (B1212753) groups around 2850-3000 cm⁻¹, and C-O ether stretches typically in the 1150-1070 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H Stretch | 2500–3300 | Very Broad, Strong |

| Carboxylic Acid | C=O Stretch | ~1710 | Strong, Sharp |

| Alkane (CH₂, CH₃) | C-H Stretch | 2850–3000 | Medium to Strong |

| Ether | C-O-C Stretch | 1070–1150 | Strong |

This is an interactive table.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise bond lengths, bond angles, and torsional angles, and it is the definitive technique for establishing the absolute stereochemistry of a chiral compound. nih.gov

For a derivative of a related morpholinone-2-carboxylic acid, single-crystal X-ray diffraction analysis confirmed the trans configuration of the substituents, which corroborated the assignments made by NMR spectroscopy. academie-sciences.fr The analysis also revealed the conformation of the morpholinone ring in the crystal lattice, which was determined to be an envelope shape. academie-sciences.fr Such analysis for this compound would provide irrefutable proof of its stereochemistry at C-2 and its solid-state conformation, including how the molecules pack together through intermolecular interactions like hydrogen bonding.

Computational Chemistry Studies

Computational chemistry, using methods such as Density Functional Theory (DFT), serves as a valuable tool to complement experimental data. These studies can predict molecular geometries, conformational energies, and spectroscopic properties.

For molecules with conformational flexibility, computational methods can be used to calculate the relative energies of different conformers (e.g., chair vs. boat) and the energy barriers for interconversion. mdpi.com In a study on related carboxamides, DFT calculations were used to determine the free energy difference between two amide bond conformers and the rotational barrier, showing good agreement with results from dynamic NMR experiments. mdpi.com Similar studies on this compound could be used to predict its most stable conformation, the orientation of the carboxylic acid group, and to calculate theoretical NMR and IR spectra that can be compared with experimental results to aid in their interpretation.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. mdpi.comnih.gov By calculating the electron density, DFT can determine a compound's stability, reactivity, and spectroscopic characteristics. nih.govresearchgate.net For this compound, DFT calculations would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d,p) to obtain an optimized molecular geometry. researchgate.net

From this optimized structure, key electronic descriptors can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netajchem-a.com

Further analysis of these frontier orbitals allows for the calculation of global reactivity descriptors. These parameters, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative framework for predicting the molecule's behavior in chemical reactions. ajchem-a.com Additionally, DFT can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution and helps identify sites susceptible to nucleophilic and electrophilic attack. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

This interactive table presents typical electronic property values that would be obtained from a DFT calculation on the title compound, based on studies of similar morpholine derivatives and other organic molecules. ajchem-a.com

| Property | Symbol | Hypothetical Value | Unit | Significance |

| HOMO Energy | EHOMO | -8.35 | eV | Electron-donating ability |

| LUMO Energy | ELUMO | 0.15 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 8.50 | eV | Chemical reactivity, stability |

| Ionization Potential | IP | 8.35 | eV | Energy to remove an electron |

| Electron Affinity | EA | -0.15 | eV | Energy released when adding an electron |

| Electronegativity | χ | 4.25 | eV | Ability to attract electrons |

| Chemical Hardness | η | 4.25 | eV | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 2.125 | eV | Propensity to act as an electrophile |

Prediction of Conformations and Stereoisomeric Stability

This compound is a chiral molecule containing at least one stereocenter at the C2 position, meaning it can exist as a pair of enantiomers, (2R) and (2S). The six-membered morpholine ring is not planar and, similar to cyclohexane, adopts various conformations to minimize steric and torsional strain. The most stable conformations are typically chair forms, with boat and twist-boat forms representing higher energy states or transition states. researchgate.net

Computational analysis, primarily using DFT, is essential for predicting the preferred conformations and the relative stabilities of different stereoisomers. researchgate.net For the morpholine ring in this compound, two primary chair conformations are possible: one where the carboxylic acid group at C2 is in an axial position and one where it is in an equatorial position. The presence of the gem-dimethyl group at the C5 position significantly influences the ring's conformational preference, potentially introducing strain that affects the stability of adjacent substituents. acs.org

By performing geometry optimization calculations for each possible conformer, their relative energies can be determined. The conformer with the lowest energy is considered the most stable and, therefore, the most populated at equilibrium. This analysis is crucial for understanding how the molecule's three-dimensional shape influences its interactions with biological targets. nih.gov

Table 2: Hypothetical Relative Energies of (2R)-5,5-Dimethylmorpholine-2-carboxylic Acid Conformers

This table illustrates the kind of data generated from a computational conformational analysis, showing the predicted relative stability of the primary chair conformers.

| Conformer | C2-COOH Orientation | Relative Energy (ΔE) | Hypothetical Population at 298 K |

| Chair 1 | Equatorial | 0.00 kcal/mol | ~95% |

| Chair 2 | Axial | 2.15 kcal/mol | ~5% |

| Twist-Boat | - | 5.50 kcal/mol | <1% |

Simulation of Reaction Mechanisms and Transition States

Understanding the chemical reactivity of this compound requires the study of its potential reaction pathways. Computational chemistry offers powerful tools to simulate these reactions, identify intermediate structures, and locate the transition state (TS)—the highest energy point along the reaction coordinate. ucsb.edu The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.

A common reaction for a carboxylic acid is esterification. For this compound, this could involve reacting it with an alcohol under acidic conditions. DFT calculations can model this entire process. The first step involves locating the structures of the reactants, intermediates, the transition state, and the products. A transition state search is a specialized optimization procedure that seeks a first-order saddle point on the potential energy surface—a structure that is a maximum in the direction of the reaction coordinate but a minimum in all other directions. ucsb.eduyoutube.com

Once the transition state is located, a frequency calculation is performed to confirm its identity; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com This computational approach can elucidate complex mechanisms, such as the multi-step pathway of an organocatalyzed 1,4-addition reaction involving a morpholine-based catalyst, and predict the stereochemical outcome of reactions. frontiersin.orgnih.gov

Table 3: Hypothetical Activation Energies for a Simulated Reaction Step

This table provides an example of calculated activation energies for a proposed reaction, such as the nucleophilic attack of methanol (B129727) on the protonated carboxylic acid.

| Reaction | Reactants | Transition State | Product | Calculated Activation Energy (ΔG‡) |

| Esterification Step | This compound-H+ + CH3OH | [TS Complex] | Tetrahedral Intermediate | 15.8 kcal/mol |

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for calculating static properties of minimum-energy structures, it does not typically capture the dynamic nature of molecules in solution. Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape of a molecule over a specific period. mdpi.com

For this compound, an MD simulation would typically be set up by placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water) to mimic physiological conditions. The system's evolution is then simulated for nanoseconds to microseconds. researchgate.net

The resulting trajectory provides a wealth of information about the molecule's flexibility and preferred shapes in solution. Analysis of the trajectory can reveal the relative populations of different conformers, the time scale of conversions between them, and the formation of intramolecular hydrogen bonds. Key metrics such as the root-mean-square deviation (RMSD) can be monitored to assess structural stability, while the radius of gyration (Rg) can provide insight into the molecule's compactness. mdpi.com Such simulations are invaluable for understanding how a molecule's flexibility might influence its ability to bind to a receptor. plos.org

Table 4: Typical Parameters and Outputs for an MD Simulation

This table outlines the typical setup for an MD simulation and the kind of data that can be extracted to describe the dynamic behavior of the title compound.

| Parameter/Output | Description | Typical Value/Result |

| Simulation Setup | ||

| Force Field | Set of parameters describing the potential energy of the system | OPLS-AA or AMBER |

| Solvent Model | Explicit representation of water molecules | TIP3P |

| Simulation Time | Total duration of the simulation | 100 ns |

| Temperature | Simulated temperature of the system | 300 K |

| Simulation Analysis | ||

| RMSD | Root-Mean-Square Deviation from the initial structure | 1.5 ± 0.3 Å |

| Radius of Gyration (Rg) | Measure of the molecule's compactness | 3.8 ± 0.2 Å |

| Major Conformer | Most populated conformational state | Equatorial-Chair (~90%) |

| Intramolecular H-Bonds | Hydrogen bonds forming within the molecule | High probability between COOH and ring N/O |

Applications of 5,5 Dimethylmorpholine 2 Carboxylic Acid in Advanced Organic Synthesis and Chemical Research

Building Block for the Synthesis of Complex Heterocyclic Compounds

5,5-Dimethylmorpholine-2-carboxylic acid and its derivatives serve as fundamental starting materials for the construction of more elaborate molecular architectures. cymitquimica.com The inherent functionality of the molecule—a secondary amine, an ether linkage, and a carboxylic acid—provides multiple reaction sites for chemical modification and elaboration. This trifunctional nature allows for its incorporation into larger, more complex heterocyclic systems, which are of significant interest in fields like medicinal chemistry.

A notable application is its use as an intermediate in the synthesis of pharmacologically active compounds. For instance, the optically pure derivative, (2S)-4-[(tert-butoxy)carbonyl]-5,5-dimethylmorpholine-2-carboxylic acid, has been synthesized and utilized as a key precursor for preparing complex heterocyclic-substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. google.com The synthesis involves coupling the morpholine (B109124) carboxylic acid with other heterocyclic amines to form amide bonds, demonstrating its utility in convergent synthetic strategies where pre-functionalized rings are joined in the later stages of a synthesis. This approach highlights the compound's role as a "chiral pool" starting material, where its inherent stereochemistry is transferred to the final, more complex target molecule. google.com

Role in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor

Chiral auxiliaries are instrumental in asymmetric synthesis for controlling the stereochemical outcome of a reaction. While direct use of this compound as a chiral auxiliary is not extensively documented, its structural features make it an excellent candidate for such applications. As a cyclic, conformationally restricted α-amino acid analogue, it shares characteristics with other highly successful chiral auxiliaries, such as Evans' oxazolidinones.

The value of the morpholine scaffold in stereocontrolled reactions is evident in related systems. The general principle involves temporarily attaching the chiral morpholine unit to a prochiral substrate. The steric bulk and defined conformational preference of the morpholine ring then direct the approach of a reagent from a specific face, leading to the formation of one stereoisomer in preference to the other. After the reaction, the auxiliary can be cleaved and potentially recycled. Given its rigid structure imparted by the gem-dimethyl group, this compound offers a well-defined chiral environment that could be exploited for high diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions.

Precursor for Advanced Ligand Design in Transition-Metal Catalysis

The development of novel ligands is a cornerstone of modern transition-metal catalysis, as the ligand sphere around the metal center dictates the catalyst's activity, selectivity, and stability. Chiral ligands are particularly crucial for asymmetric catalysis. This compound is a promising precursor for the synthesis of advanced ligands due to its chiral backbone and multiple points for functionalization.

Its structure is particularly well-suited for the synthesis of P,N- or N,N-type ligands, which are highly effective in a variety of catalytic transformations. For example, the carboxylic acid can be reduced to an alcohol, which can then be converted into a phosphine (B1218219) group, while the secondary amine provides a nitrogen donor. This would lead to a P,N-ligand with a defined stereochemistry at the C2 position. The presence of 5,5-dimethylmorpholine derivatives in contexts involving nickel-catalyzed cross-coupling reactions underscores the compatibility and potential of this scaffold in catalytic systems. aablocks.com The rigidifying effect of the gem-dimethyl group can reduce the conformational flexibility of the resulting ligand-metal complex, which often leads to higher enantioselectivity in asymmetric reactions.

Table 1: Potential Ligand Types Derived from this compound

| Ligand Type | Synthetic Precursor | Potential Catalytic Application |

| P,N-Ligands | (5,5-Dimethylmorpholin-2-yl)methanol | Asymmetric Hydrogenation, Cross-Coupling |

| N,N-Ligands | 5,5-Dimethylmorpholine-2-carboxamide | Asymmetric Transfer Hydrogenation |

| Oxazoline Ligands | Derived from the corresponding amino alcohol | Various Asymmetric C-C Bond Formations |

Scaffold for the Development of New Chemical Entities in Medicinal Chemistry Research (focus on synthesis of scaffolds, not biological activity)

The morpholine moiety is a highly valued "privileged structure" in medicinal chemistry, and the 5,5-dimethylmorpholine scaffold is no exception. Its incorporation into drug candidates can improve properties such as aqueous solubility, metabolic stability, and receptor binding affinity. The synthesis of novel chemical entities often relies on the use of versatile building blocks like this compound.

Patents in the pharmaceutical field provide concrete examples of its application. It serves as a crucial intermediate in the synthesis of substituted N-heterocyclic carboxamides designed as acid ceramidase inhibitors. google.com Another patent details the synthesis of (2S)-4-[(tert-butoxy)carbonyl]-5,5-dimethylmorpholine-2-carboxylic acid, which is then used to construct a library of pyrazolo[1,5-a]pyrimidine derivatives with potential therapeutic applications. google.com In these syntheses, the morpholine unit acts as a rigid, non-planar scaffold to which other pharmacophoric groups are attached, allowing for the exploration of three-dimensional chemical space.

The synthetic route to these complex molecules typically involves standard peptide coupling reactions, where the carboxylic acid of the morpholine building block is activated and reacted with an amine on another heterocyclic core. This modular approach is highly amenable to creating large libraries of related compounds for structure-activity relationship (SAR) studies.

Applications in Materials Science (e.g., as monomers for biodegradable polymers via derived morpholine-2,5-diones)

In materials science, there is a significant demand for biodegradable polymers for biomedical applications such as drug delivery, tissue engineering, and medical implants. rsc.org Poly(ester amide)s, also known as polydepsipeptides, are a class of biodegradable polymers with tunable properties that can be synthesized via the ring-opening polymerization (ROP) of morpholine-2,5-dione (B184730) monomers. mdpi.comnih.gov These monomers are cyclic diesters of an α-amino acid and an α-hydroxy acid.

This compound is a direct precursor to a specific type of morpholine-2,5-dione monomer. The synthesis involves the reaction of an N-(α-haloacyl)-α-amino acid, followed by cyclization. nih.govutwente.nl In this case, this compound is analogous to an α-amino acid, which can be reacted with an α-bromoacyl halide and then cyclized to form 6,6-dimethylmorpholine-2,5-dione.

This resulting monomer can then undergo ring-opening polymerization, often catalyzed by organometallic compounds like stannous octoate, to yield a poly(ester amide). mdpi.comutwente.nl The polymer backbone would consist of alternating ester and amide linkages. The presence of the gem-dimethyl group on the polymer chain would be expected to influence the material's properties, such as its thermal stability, crystallinity, and degradation rate, by increasing steric hindrance and hydrophobicity. Copolymerization of this monomer with other cyclic esters like lactide or ε-caprolactone would allow for the creation of a wide range of biodegradable materials with tailored properties. utwente.nlutwente.nl

Table 2: Polymerization of Morpholine-2,5-dione Derivatives

| Monomer | Polymerization Method | Resulting Polymer Class | Key Properties |

| Alkyl-substituted morpholine-2,5-diones | Ring-Opening Polymerization (ROP) | Poly(ester amide)s / Polydepsipeptides | Biodegradable, Tunable mechanical properties |

| 6,6-Dimethylmorpholine-2,5-dione (derived from the title compound) | Ring-Opening Polymerization (ROP) | Poly(ester amide) with gem-dimethyl groups | Increased hydrophobicity and thermal stability |

Utility in Methodologies for the Preparation of Optically Active Compounds

The preparation of enantiomerically pure compounds is a critical task in modern chemistry, particularly for pharmaceuticals. This compound, being a chiral molecule, is itself a target for asymmetric synthesis. Methodologies have been developed to prepare this compound in an optically active form, which can then be used to build other chiral molecules.

A documented asymmetric synthesis of a derivative, (2S)-4-[(tert-butoxy)carbonyl]-5,5-dimethylmorpholine-2-carboxylic acid, provides a clear example. google.com The synthesis begins with achiral 2-amino-2-methylpropan-1-ol, which is first benzylated. This intermediate is then reacted with an enantiomerically pure chiral building block, (R)-glycidyl nosylate, in a ring-opening/cyclization sequence to stereoselectively form the morpholine ring. Subsequent oxidation of the primary alcohol to a carboxylic acid and protection of the amine yields the desired optically pure product. This multi-step sequence demonstrates a reliable method for accessing the chiral scaffold, which is essential for its application in asymmetric synthesis and medicinal chemistry. google.com

Q & A

Q. What are the standard synthetic routes for 5,5-Dimethylmorpholine-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves constructing the morpholine ring followed by introducing the carboxylic acid moiety. A general approach includes refluxing precursors (e.g., substituted amines and carbonyl compounds) in acetic acid with sodium acetate as a catalyst. For example, similar morpholine derivatives are synthesized via 3–5 hours of reflux in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . Optimization may involve adjusting reaction time, temperature, and stoichiometric ratios of reagents. Monitoring via TLC or HPLC is recommended to track intermediate formation.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm the stereochemistry of the morpholine ring and substituent positions.

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- HPLC-Purity Analysis : To ensure >95% purity, particularly for pharmacological studies.

- X-ray Crystallography : For resolving ambiguous stereochemical outcomes, if crystalline derivatives are obtainable .

Q. How should researchers handle safety concerns during synthesis?

The compound may exhibit acute toxicity (Category 4 for oral, dermal, or inhalation exposure, based on analogous structures) . Use fume hoods, PPE (gloves, lab coats), and adhere to waste disposal protocols for carboxylic acid derivatives. Emergency procedures should include access to eye-wash stations and neutralization kits for acid spills .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

Stereochemical purity is critical for pharmacological activity. If chiral centers are ambiguous:

Q. What strategies are effective in improving yield during scale-up synthesis?

Common challenges include poor solubility and side reactions. Strategies:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility.

- Catalyst Screening : Test Brønsted or Lewis acids (e.g., ZnCl₂) to accelerate ring-closure steps.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for heat-sensitive intermediates, as shown in analogous heterocyclic systems .

Q. How can researchers validate the biological activity of this compound in the absence of direct data?

Leverage structure-activity relationship (SAR) studies from similar morpholine derivatives:

- In Silico Modeling : Perform molecular docking to predict binding affinity toward target enzymes (e.g., kinases, GPCRs).

- In Vitro Assays : Test against bacterial/viral strains or cancer cell lines, using ampicillin derivatives as positive controls .

- Metabolic Stability : Assess using liver microsome assays to gauge pharmacokinetic potential .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be addressed?

Contradictions may arise from impurities or tautomeric forms. Steps:

- Repurification : Recrystallize or use preparative HPLC to isolate the pure compound.

- Alternative Techniques : Validate via 2D NMR (e.g., COSY, HSQC) or high-resolution MS (HRMS).

- Degradation Studies : Check for hydrolytic or oxidative byproducts under storage conditions .

Methodological Considerations

Q. What solvent systems are optimal for recrystallizing this compound?

A DMF/acetic acid (1:1 v/v) mixture is effective for recrystallization, as shown in morpholine derivative purification . For hygroscopic batches, use anhydrous ethyl acetate with activated charcoal to remove colored impurities.

Q. How can researchers mitigate racemization during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.